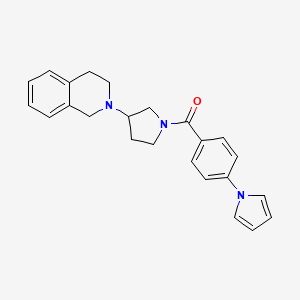
(4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N3O and its molecular weight is 371.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Overview
The compound's structure comprises a pyrrole ring linked to a tetrahydroisoquinoline core via a benzoyl group. This unique arrangement may influence its binding affinity and selectivity towards various biological targets. The molecular formula is C19H24N2O3, with a molecular weight of 328.4 g/mol.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to the isoquinoline class. For instance, derivatives similar to This compound have been shown to inhibit cell viability in various cancer cell lines, including colorectal and triple-negative breast cancer cells. In one study, an isoquinoline derivative exhibited significant inhibition against the NCI/ADR-RES DOX-resistant cell line, restoring sensitivity to chemotherapy agents .
The mechanism of action for isoquinoline derivatives typically involves interaction with specific enzymes or receptors. For example, certain compounds have been identified as potent inhibitors of human carbonic anhydrase (hCA), which plays a crucial role in tumor growth and metastasis. One derivative demonstrated an inhibition constant (Ki) of 6.8 nM against hCA XII and suppressed the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells .
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Study on Pyrrole Derivatives : A series of pyrrole and indole derivatives were synthesized and evaluated for their ability to inhibit hCA. One compound showed strong inhibition with a Ki value of 10.2 nM, indicating its potential as an anticancer agent .
- Anti-inflammatory Activity : Compounds derived from amidrazones exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivative achieved up to 85% inhibition at higher concentrations .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target/Mechanism | Inhibition Constant (Ki) |
|---|---|---|---|
| Compound 15 | Anticancer | hCA XII; Wnt/β-catenin signaling | 6.8 nM |
| Compound X | Anti-inflammatory | IL-6, TNF-α inhibition | Not specified |
| Compound Y | Anticancer | Colorectal cancer cell viability | Not specified |
Eigenschaften
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(20-7-9-22(10-8-20)25-13-3-4-14-25)27-16-12-23(18-27)26-15-11-19-5-1-2-6-21(19)17-26/h1-10,13-14,23H,11-12,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNMPJCQOWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














